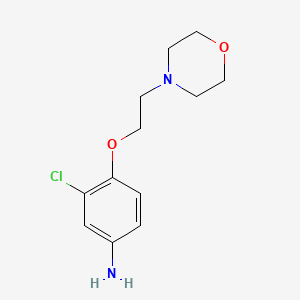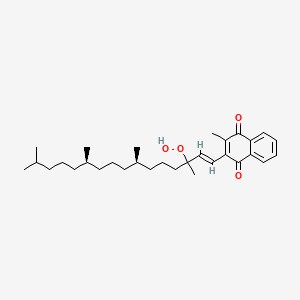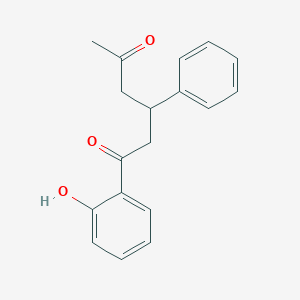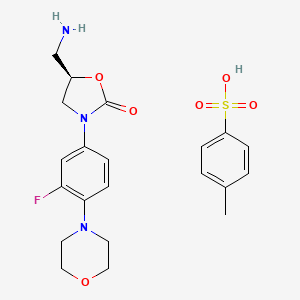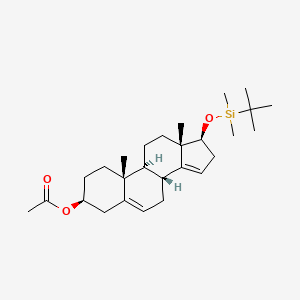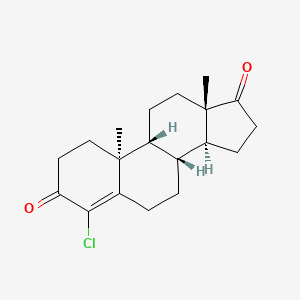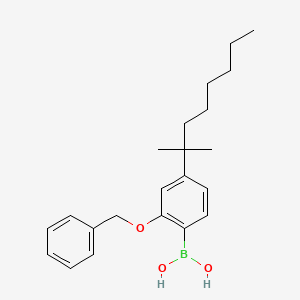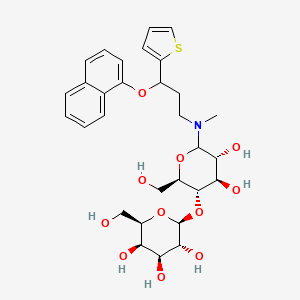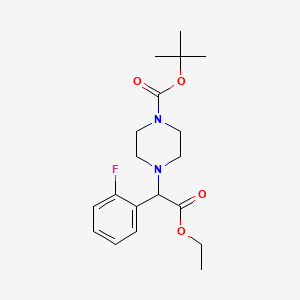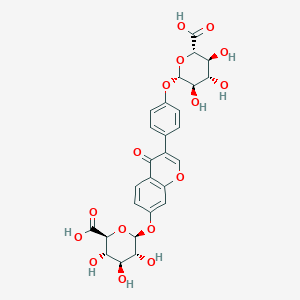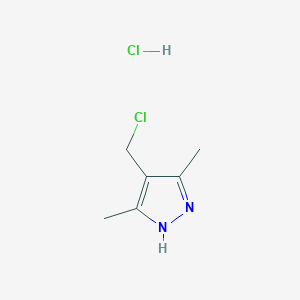
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride is a chemical compound with the molecular formula C6H10ClN2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride typically involves the chloromethylation of 3,5-dimethyl-1h-pyrazole. This can be achieved by reacting 3,5-dimethyl-1h-pyrazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: It can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.
類似化合物との比較
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine Hydrochloride
- 3,5-Dimethyl-4-(methoxy)-2-pyridinyl-methylthio-1-(4-chloro-phenyl)-imidazole
Comparison: 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C6H10Cl2N2 |
|---|---|
分子量 |
181.06 g/mol |
IUPAC名 |
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3,(H,8,9);1H |
InChIキー |
RIIVUWLBBUTOEG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



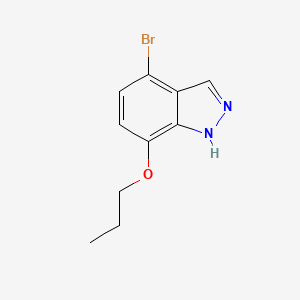
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
